4-Chloro-2-methylpyrido[2,3-d]pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-methylpyrido[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3/c1-5-11-7(9)6-3-2-4-10-8(6)12-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDVSGMJVMECEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=N2)C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30547695 | |
| Record name | 4-Chloro-2-methylpyrido[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30547695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161874-92-6 | |
| Record name | 4-Chloro-2-methylpyrido[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30547695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 4 Chloro 2 Methylpyrido 2,3 D Pyrimidine
Strategies for Pyrido[2,3-d]pyrimidine (B1209978) Ring System Construction
Cyclization Reactions for Pyrido[2,3-d]pyrimidine Formation
Cyclization reactions represent the fundamental approach to constructing the pyrido[2,3-d]pyrimidine core. These strategies typically involve the formation of one of the heterocyclic rings (either pyridine (B92270) or pyrimidine) onto a pre-existing, appropriately functionalized partner ring. The choice of starting material dictates the specific cyclization pathway.
One major synthetic route involves building the pyrimidine (B1678525) ring onto a pre-formed pyridine scaffold. This approach commonly utilizes ortho-amino-substituted pyridine derivatives as key starting materials. For instance, o-aminonicotinonitrile or related nicotinamide (B372718) compounds can undergo acylation followed by intramolecular heterocyclization to afford the desired pyrido[2,3-d]pyrimidine derivatives. nih.govrsc.org
A general method involves the reaction of 2-amino-3-cyanopyridine (B104079) derivatives with various reagents to construct the fused pyrimidine ring. For example, treatment with acid chlorides or anhydrides can lead to the formation of 4-oxo- or 4-hydroxypyrido[2,3-d]pyrimidines. rsc.org Another variation involves reacting o-aminonicotinamides with reagents like triethyl orthoformate or diethyl oxalate (B1200264) to yield the corresponding 4-oxo derivatives. nih.gov These methods provide a reliable pathway to the core structure, which can then be further functionalized.
Table 1: Examples of Pyrido[2,3-d]pyrimidine Synthesis from Pyridine Precursors
| Starting Material | Reagent(s) | Product Type | Reference(s) |
|---|---|---|---|
| 2-Amino-4-(4-chlorophenyl)-5-cyano-1-cyclohexyl-6-oxo-1,6-dihydropyridine-3-carboxamide | Benzoyl chloride / Pyridine | 4,7-Dioxo-pyrido[2,3-d]pyrimidine | nih.govrsc.org |
| 2-Amino-4-(4-chlorophenyl)-5-cyano-1-cyclohexyl-6-oxo-1,6-dihydropyridine-3-carboxamide | Triethylorthoformate / Acetic anhydride (B1165640) | 2-Ethoxy-4,7-dioxo-pyrido[2,3-d]pyrimidine | nih.gov |
An alternative and widely used strategy involves the construction of the pyridine ring onto a pre-existing, functionalized pyrimidine. This typically involves the reaction of a 4- or 6-aminopyrimidine derivative with a three-carbon unit, which can be supplied by various reagents, including active methylene (B1212753) compounds, 1,3-dicarbonyl compounds, or α,β-unsaturated ketones. jocpr.com
The reaction of 6-aminouracil (B15529) and its derivatives with 1,3-dicarbonyl compounds like acetylacetone (B45752) in the presence of an acid catalyst can yield 5,7-disubstituted pyrido[2,3-d]pyrimidines. jocpr.com Another common approach is the condensation of a 4-aminopyrimidine (B60600) bearing a functional group (such as an aldehyde, ester, or nitrile) at the 5-position with a compound containing an active methylene group. nih.gov For example, a 4-amino-5-formylpyrimidine can be condensed with a nitrile to construct the fused pyridone ring, yielding a pyrido[2,3-d]pyrimidin-7(8H)-one. nih.gov This method is versatile and allows for the introduction of various substituents onto the newly formed pyridine ring.
Multicomponent Reaction Protocols for Pyrido[2,3-d]pyrimidine Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials, have emerged as a powerful tool for the synthesis of complex heterocyclic systems like pyrido[2,3-d]pyrimidines. researchgate.netorgchemres.org These reactions are highly efficient and atom-economical, often proceeding through a domino sequence of reactions such as Knoevenagel condensation, Michael addition, and subsequent cyclization. scirp.orgscirp.org
A prominent example is the three-component reaction of an aminopyrimidine (like 6-aminouracil), an aldehyde, and an active methylene compound such as malononitrile (B47326). scirp.orgresearchgate.netscirp.org This reaction can be promoted by various catalysts, including diammonium hydrogen phosphate (B84403) (DAHP) or triethylbenzylammonium chloride (TEBAC), and can be performed in environmentally benign solvents like water or ethanol. scirp.orgresearchgate.netscirp.org Microwave irradiation is also frequently employed to accelerate these reactions, leading to high yields in significantly reduced reaction times. scirp.orgresearchgate.net The versatility of MCRs allows for the rapid generation of diverse libraries of pyrido[2,3-d]pyrimidine derivatives by simply varying the starting components. benthamdirect.com
One-Pot Synthetic Routes to Pyrido[2,3-d]pyrimidine Derivatives
One-pot syntheses, which may or may not be multicomponent reactions, are designed to improve efficiency by avoiding the isolation and purification of intermediate products. scirp.org Several one-pot procedures have been developed for pyrido[2,3-d]pyrimidines, streamlining their synthesis into a single operational step. scirp.orgrsc.org
For instance, a facile one-pot, three-component condensation of 6-amino-1,3-dimethyluracil, various aromatic aldehydes, and malononitrile can be catalyzed by bismuth(III) triflate to produce a series of 7-aminopyrido[2,3-d]pyrimidine-6-carbonitrile derivatives in high yields. scirp.org Similarly, the coupling of 2,6-diaminopyrimidin-4(3H)-one with ethyl-2,4-dioxo-4-phenylbutanoate derivatives affords novel pyrido[2,3-d]pyrimidine-7-carboxylate derivatives in a simple and highly efficient one-pot process. researchgate.net These methods are advantageous due to their mild reaction conditions, simple work-up procedures, and often the reusability of the catalyst, making them attractive for both academic and industrial applications. scirp.orgscirp.org
Synthesis of 4-Chloro-2-methylpyrido[2,3-d]pyrimidine
While numerous methods exist for the general synthesis of the pyrido[2,3-d]pyrimidine scaffold, the synthesis of the specific target compound, this compound, typically proceeds via a two-step sequence involving the initial construction of a hydroxy- or oxo-precursor followed by a chlorination step.
Step 1: Synthesis of 2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one
The precursor, 2-methylpyrido[2,3-d]pyrimidin-4(3H)-one, can be synthesized using the cyclization strategies described previously. A common route involves the reaction of 2-amino-3-cyanopyridine with acetic anhydride. In this reaction, the amino group of the pyridine starting material acylates, and the subsequent intramolecular cyclization and tautomerization yield the stable 2-methylpyrido[2,3-d]pyrimidin-4(3H)-one.
Step 2: Chlorination to this compound
The conversion of the 4-oxo group to a 4-chloro substituent is a standard transformation in pyrimidine and related heterocyclic chemistry. This is typically achieved by treating the precursor, 2-methylpyrido[2,3-d]pyrimidin-4(3H)-one, with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often with heating. google.comnih.govnih.gov The reaction converts the amide-like functionality of the pyrimidinone ring into a more reactive chloropyrimidine, which is a versatile intermediate for further chemical transformations, particularly nucleophilic substitution reactions at the C4 position. After the reaction is complete, excess phosphorus oxychloride is removed, typically under reduced pressure, and the product is isolated after careful workup. google.com
This two-step approach provides a reliable and scalable route to this compound, a key intermediate for the synthesis of more complex molecules.
Chlorination Reactions from Pyrido[2,3-d]pyrimidin-4(3H)-one Precursors
The most prevalent method for synthesizing this compound involves the direct chlorination of 2-methylpyrido[2,3-d]pyrimidin-4(3H)-one. This reaction is a common and efficient strategy for converting hydroxylated N-heterocycles into their chloro-analogues, which are significantly more reactive and useful for further derivatization. nih.govresearchgate.net The conversion is typically achieved by heating the hydroxy-containing substrate with a potent chlorinating agent. nih.gov This process is analogous to chlorination reactions reported for other fused pyrimidine systems, such as pyrrolo[2,3-d]pyrimidines and furo[3,2-d]pyrimidines, where the hydroxyl group at the 4-position is replaced by a chlorine atom. google.comconnectjournals.com
Role of Phosphorus Oxychloride (POCl3) in Chlorination
Phosphorus oxychloride (POCl₃) is the quintessential reagent for the chlorination of 2-methylpyrido[2,3-d]pyrimidin-4(3H)-one and related heterocyclic compounds. nih.govresearchgate.net Its efficacy stems from its dual function as both a chlorinating and a dehydrating agent. researchgate.net The reaction mechanism involves the activation of the C4-hydroxyl group (in its tautomeric amide form) by POCl₃, converting it into a good leaving group. Subsequent nucleophilic attack by a chloride ion displaces this group, yielding the desired 4-chloro derivative.
The reaction conditions for this transformation have been optimized over time. While classic procedures often involve refluxing the substrate in a large excess of POCl₃, modern methods aim to improve the economic and environmental profile of the synthesis. nih.gov Solvent-free approaches using equimolar amounts of POCl₃ in the presence of a base like pyridine, heated in a sealed reactor, have proven to be highly efficient for large-scale preparations of various chloropyrimidines and related heterocycles. nih.govresearchgate.net The addition of an organic base, such as triethylamine (B128534) or pyridine, is common to neutralize the hydrogen chloride (HCl) generated during the reaction. google.com
Table 1: Conditions for POCl₃-mediated Chlorination of Heterocyclic Precursors
| Precursor | Reagent System | Conditions | Product | Yield |
|---|---|---|---|---|
| Hydroxypyrimidines | POCl₃ (equimolar), Pyridine | 140–160 °C, 2h, sealed reactor | Chloropyrimidines | High |
| 2-(3-methoxyphenyl)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4-(3H)-one | POCl₃ (excess) | Reflux, 30 min | 4-Chloro derivative | Not specified |
This table presents generalized and analogous reaction conditions based on the chlorination of similar heterocyclic cores.
Synthetic Pathways and Precursors for this compound
The direct precursor for this compound is 2-methylpyrido[2,3-d]pyrimidin-4(3H)-one. The synthesis of this core structure is a key step and typically begins with appropriately substituted pyridine derivatives. A common strategy for constructing the pyrido[2,3-d]pyrimidine scaffold involves the cyclization of 2-aminonicotinonitrile or related 2-amino-3-cyanopyridine derivatives. nih.govrsc.org
For the specific synthesis of the 2-methyl substituted precursor, a plausible pathway involves the reaction of a 2-amino-3-cyanopyridine with acetic anhydride or acetyl chloride. This reaction would first lead to acylation of the amino group, followed by an intramolecular cyclization to form the pyrimidinone ring, thereby installing the methyl group at the C2 position and the oxo group at the C4 position. This type of cyclization is a fundamental method in heterocyclic chemistry for building fused pyrimidine ring systems.
Chemical Transformations and Derivatization of this compound
The chlorine atom at the C4 position of the pyrido[2,3-d]pyrimidine ring is highly activated towards nucleophilic displacement, making this compound a valuable building block for creating a diverse range of substituted derivatives. thieme.dersc.org
Nucleophilic Substitution Reactions of the Chloro Substituent
The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitrogen atoms in the pyrimidine ring significantly polarize the C4-Cl bond, rendering the C4 carbon atom electrophilic and susceptible to attack by various nucleophiles. stackexchange.com In pyrimidine systems, the C4 position is generally more reactive towards nucleophilic substitution than the C2 position. stackexchange.com
A wide range of nucleophiles can be employed to displace the chloro substituent, leading to the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. These reactions are fundamental for introducing functional diversity into the pyrido[2,3-d]pyrimidine scaffold. For instance, amination reactions using primary and secondary amines (both aliphatic and aromatic) are commonly performed to synthesize 4-amino derivatives. nih.gov Similarly, alkoxides, phenoxides, and thiolates can be used to introduce ether and thioether linkages, respectively. rsc.org
Table 2: Examples of Nucleophilic Substitution on 4-Chloropyrimidine (B154816) Analogs
| Nucleophile | Reagent/Conditions | Product Type |
|---|---|---|
| Anilines | HCl, Water | N-Aryl-4-aminopyrrolo[2,3-d]pyrimidine |
| Dimethylamine | - | 4-(Dimethylamino)pyrimidine derivative |
| Sodium phenoxide | - | 4-Phenoxypyrimidine derivative |
| Sodium thiophenoxide | - | 4-(Phenylthio)pyrimidine derivative |
This table is based on documented reactions with analogous 4-chloropyrimidine systems, illustrating the scope of potential nucleophiles.
Further Functionalization Strategies on the Pyrido[2,3-d]pyrimidine Core
Beyond the initial nucleophilic substitution at the C4 position, the pyrido[2,3-d]pyrimidine core offers additional sites for functionalization. These secondary modifications are crucial for fine-tuning the properties of the final molecules. For example, if the pyridine portion of the scaffold contains other functional groups, these can be manipulated in subsequent steps.
One documented strategy on the pyrido[2,3-d]pyrimidine system involves the modification of substituents on the pyridine ring. For example, a nitro group at the C6 position can be reduced to an amino group. nih.gov This newly formed amino group can then undergo further reactions, such as reductive amination with various aldehydes, to introduce diverse side chains. nih.gov Such multi-step synthetic sequences allow for the systematic exploration of the chemical space around the pyrido[2,3-d]pyrimidine core, highlighting its utility as a versatile scaffold in synthetic chemistry.
Structure Activity Relationship Sar Studies and Molecular Interactions of Pyrido 2,3 D Pyrimidine Derivatives
Influence of Substituents on Molecular Recognition and Target Affinity
The presence of chloro and methyl groups at specific positions on the pyrido[2,3-d]pyrimidine (B1209978) ring system can significantly modulate the biological activity of the resulting derivatives.
The chloro group, being electronegative, can influence the electronic distribution within the molecule and participate in halogen bonding, a type of non-covalent interaction that can contribute to binding affinity. jocpr.com For instance, in a series of pyrido[2,3-d]pyrimidin-7-one inhibitors of Receptor Interacting Protein Kinase-2 (RIPK2), the presence of a 4-chloro substituent was found to be a key feature for potent activity. nih.gov This substitution can enhance the interaction with the target protein, leading to improved inhibitory effects.
The interplay between chloro and methyl substituents is a key aspect of the SAR of pyrido[2,3-d]pyrimidines. For example, the combination of a 4-chloro and a 2-methyl group can lead to compounds with distinct biological profiles. The chloro group often acts as a key anchoring point in the binding pocket, while the methyl group can fine-tune the orientation and hydrophobic interactions of the molecule.
Table 1: Influence of Chloro and Methyl Substituents on the Activity of Pyrido[2,3-d]pyrimidine Derivatives
| Compound/Series | Target | Key Substituents | Observed Effect on Activity | Reference |
| Pyrido[2,3-d]pyrimidin-7-ones | RIPK2 | 4-Chloro | Essential for potent inhibitory activity. | nih.gov |
| Fused Pyridopyrimidines | MCF-7 cell line | 4-Chloro | Highest activity among the fused series. | mdpi.com |
| Fused Pyridopyrimidines | HepG2 cell line | 2-Methyl | Sevenfold lower activity compared to the unsubstituted derivative. | mdpi.com |
| Pyrido[2,3-d]pyrimidines | Microbes | Chloro | Generally associated with maximum growth inhibitory activity. | jocpr.com |
Bioisosteric Design Strategies within the Pyrido[2,3-d]pyrimidine Scaffold
Bioisosteric replacement is a powerful strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. Within the pyrido[2,3-d]pyrimidine scaffold, this approach has been employed to explore the chemical space and identify novel derivatives with enhanced biological activity.
For example, the pyrimidine (B1678525) ring itself can be considered a bioisostere of other bicyclic heterocyclic systems. The strategic replacement of a benzene (B151609) ring with a pyridine (B92270) ring, as seen in the design of some kinase inhibitors, can lead to significant changes in activity. This is because the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, introducing new interactions with the target protein that were not possible with the benzene ring.
Furthermore, various substituents on the pyrido[2,3-d]pyrimidine core can be replaced with their bioisosteres. For instance, a hydroxyl group could be replaced with an amino group to alter hydrogen bonding capabilities, or a methyl group could be replaced with a trifluoromethyl group to modulate electronic properties and metabolic stability. The application of bioisosteric design has led to the discovery of potent and selective inhibitors of various enzymes, including kinases and dihydrofolate reductase. jocpr.com
Computational Chemistry and Molecular Modeling in SAR Elucidation
Computational chemistry and molecular modeling have become indispensable tools for understanding the SAR of pyrido[2,3-d]pyrimidine derivatives at the atomic level. These methods provide insights into how these molecules interact with their biological targets and can guide the design of new, more potent compounds.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. For pyrido[2,3-d]pyrimidine derivatives, docking studies have been instrumental in visualizing and understanding their binding modes within the active sites of various targets.
These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are responsible for the binding affinity of the ligand. For example, docking studies of pyrido[2,3-d]pyrimidine-based inhibitors with their target kinases have shown that the nitrogen atoms of the pyrimidine ring often form crucial hydrogen bonds with the hinge region of the kinase domain. ekb.egnih.gov This information is invaluable for designing new derivatives with improved binding affinity. Docking studies can also explain why certain substituents enhance activity while others are detrimental. nih.gov
Table 2: Application of Molecular Docking in Pyrido[2,3-d]pyrimidine Research
| Compound Series | Target Protein | Key Findings from Docking | Reference |
| Novel Pyrido[2,3-d]pyrimidines | Biotin Carboxylase | Compounds completely occupied the active pocket, acting as selective inhibitors. | ekb.eg |
| Pyrido[2,3-d]pyrimidine Derivatives | Human Thymidylate Synthase | Identified ligands with better interactions and docking scores than the standard drug. | nih.gov |
| Pyrido[2,3-d]pyrimidine Derivatives | SARS-CoV-2 Main Protease | Evaluated antiviral potency and identified compounds with promising activity. | nih.govmdpi.com |
| Cyanopyridones and Pyrido[2,3-d]pyrimidines | VEGFR-2 and HER-2 | Elucidated the molecular binding modes of the most potent compounds. | mdpi.com |
Conformational Analysis and Binding Site Requirements
The three-dimensional shape, or conformation, of a pyrido[2,3-d]pyrimidine derivative is critical for its ability to fit into the binding site of its target. Conformational analysis, often performed using computational methods, explores the different spatial arrangements of a molecule's atoms and identifies the most stable, low-energy conformations.
By comparing the preferred conformations of active and inactive compounds, researchers can deduce the specific conformational requirements for binding to a particular target. This knowledge helps in designing new molecules that are pre-organized in the correct conformation for optimal interaction with the binding site. For pyrido[2,3-d]pyrimidine derivatives, understanding the preferred orientation of substituents, such as aryl groups, is crucial for achieving high affinity. jocpr.com
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure and reactivity of molecules. tandfonline.comresearchgate.net For pyrido[2,3-d]pyrimidine derivatives, these calculations can be used to determine properties like molecular orbital energies, electrostatic potential surfaces, and atomic charges.
This information is valuable for understanding the nature of ligand-target interactions. For example, the electrostatic potential surface can indicate which parts of the molecule are likely to engage in electrostatic or hydrogen bonding interactions. Quantum chemical calculations can also be used to predict the reactivity of different positions on the pyrido[2,3-d]pyrimidine scaffold, which can guide the synthesis of new derivatives. These theoretical studies, when combined with experimental data, provide a comprehensive understanding of the SAR of these important compounds. researchgate.net
Mechanistic Investigations of Pyrido 2,3 D Pyrimidine Derivatives As Biological Modulators
Modulation of Kinase Enzyme Activity by Pyrido[2,3-d]pyrimidine (B1209978) Derivatives
The pyrido[2,3-d]pyrimidine nucleus is a prominent scaffold in medicinal chemistry, recognized for its broad spectrum of biological activities, including antitumor properties. nih.govrsc.org Derivatives of this structure have been identified as potent inhibitors of a wide array of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases like cancer. nih.govrsc.org The planar, bicyclic nature of the pyrido[2,3-d]pyrimidine core allows it to function as an effective hinge-binding motif, fitting into the ATP-binding pocket of various kinases. This competitive inhibition of ATP binding is a primary mechanism through which these compounds exert their modulatory effects. Research has demonstrated that these derivatives can significantly inhibit multiple classes of kinases, including tyrosine kinases, cyclin-dependent kinases (CDKs), Phosphatidylinositol-3 Kinase (PI3K), and the Mammalian Target of Rapamycin (mTOR). nih.govrsc.org
Inhibition of Tyrosine Kinases (e.g., EGFR, ABL, BCR-ABL)
Pyrido[2,3-d]pyrimidine derivatives have been successfully developed as potent inhibitors of tyrosine kinases, enzymes that play a pivotal role in cellular growth and proliferation signaling. nih.govrsc.org A notable example is PD180970, a derivative that acts as an ATP-competitive inhibitor of protein tyrosine kinases. nih.govresearchgate.net This compound has been shown to effectively inhibit the in vivo tyrosine phosphorylation of the oncogenic fusion protein p210Bcr-Abl with an IC50 value of 170 nM in K562 chronic myelogenous leukemia (CML) cells. nih.govresearchgate.net In vitro, PD180970 demonstrates even greater potency, inhibiting the autophosphorylation of p210Bcr-Abl and the kinase activity of purified recombinant Abl tyrosine kinase with IC50 values of 5 nM and 2.2 nM, respectively. researchgate.net
Another related compound, PD173955, also inhibits the Abelson kinase (Abl). nih.gov These compounds are effective against not only the native Bcr-Abl kinase but also against imatinib-resistant variants, highlighting their potential in overcoming clinical drug resistance. rsc.org The mechanism involves the inhibition of downstream Bcr-Abl substrates like Gab2 and CrkL, leading to the induction of apoptosis in leukemic cells. nih.govresearchgate.net Furthermore, certain derivatives have shown broad-spectrum tyrosine kinase inhibition, targeting receptors such as EGFR, FGFr, and PDGFr, which are crucial in various cancers. nih.gov
| Compound | Target Kinase | Inhibitory Concentration (IC50) | Reference |
|---|---|---|---|
| PD180970 | p210Bcr-Abl (in vivo phosphorylation) | 170 nM | nih.govresearchgate.net |
| PD180970 | p210Bcr-Abl (in vitro autophosphorylation) | 5 nM | researchgate.net |
| PD180970 | Purified Abl Kinase | 2.2 nM | researchgate.net |
| PD180970 | Gab2 and CrkL (Substrates) | 80 nM | nih.govresearchgate.net |
| PD173955 | Bcr/Abl Cell Line R10(-) | 2.5 nM | rsc.org |
| Compound 65 (Unnamed Derivative) | EGFr | 0.45 µM | nih.gov |
Inhibition of Cyclin-Dependent Kinases (CDKs)
The cell cycle is a tightly regulated process governed by cyclin-dependent kinases (CDKs), and its dysregulation is a hallmark of cancer. Pyrido[2,3-d]pyrimidine derivatives have emerged as significant inhibitors of CDKs, particularly CDK4 and CDK6. nih.govresearchgate.net These kinases, in complex with cyclin D, control the G1-S phase transition of the cell cycle. researchgate.net By inhibiting the CDK4/Cyclin D1 complex, these compounds can induce cell cycle arrest in the G1 phase, preventing cancer cell proliferation. nih.gov
Palbociclib, a well-known breast cancer drug, is a pyrido[2,3-d]pyrimidine derivative that functions as a second-generation CDK inhibitor. mdpi.com Other synthesized derivatives have also demonstrated robust inhibitory activity against CDK4/6. researchgate.net For instance, specific compounds have been shown to trigger apoptosis in prostate (PC-3) and breast (MCF-7) cancer cells by downregulating the CDK4/6 pathway. researchgate.net This mechanism of action underscores the potential of the pyrido[2,3-d]pyrimidine scaffold in developing targeted therapies that interfere with the fundamental machinery of cell division. nih.govresearchgate.net
| Compound Series | Target Kinase | Mechanism of Action | Reference |
|---|---|---|---|
| Palbociclib | CDK4/6 | Inhibits cell cycle progression from G1 to S phase. | nih.govmdpi.com |
| Compounds 9a and 9b | CDK4/6 | Invoked G1 cell cycle arrest and apoptosis. | researchgate.net |
| Compounds 70 and 71 | CDK4/6 | Effectively suppressed CDK4/6 in Colo-205 and U87MG cell lines. | researchgate.net |
Inhibition of Phosphatidylinositol-3 Kinase (PI3K)
The PI3K/AKT/mTOR signaling pathway is a critical cascade that regulates cell survival, growth, and metabolism. Its aberrant activation is a common feature in many human cancers, making it a prime target for therapeutic intervention. Structurally novel and potent dual inhibitors of PI3K and mTOR have been identified from a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives. nih.gov These compounds have been found to have significant inhibitory effects against PI3K. nih.govrsc.org One such derivative, Voxtalisib, functions as a dual PI3K/mTOR inhibitor, demonstrating the capacity of the pyrido[2,3-d]pyrimidine scaffold to target multiple nodes within this crucial pathway. nih.gov The development of dual inhibitors is a promising strategy in cancer treatment, as it can simultaneously block signaling at different levels, potentially leading to a more comprehensive and durable response. nih.gov
Inhibition of Mammalian Target of Rapamycin (mTOR)
As a key downstream effector in the PI3K/AKT pathway, mTOR is a serine/threonine kinase that exists in two distinct complexes, mTORC1 and mTORC2, both of which are central regulators of cell growth and proliferation. nih.gov Several pyrido[2,3-d]pyrimidine derivatives have been developed as selective and potent mTOR inhibitors. For example, Ku-0063794, a 4-morpholinopyrido[2,3-d]pyrimidine, is a selective mTOR inhibitor that shows no significant activity against other related kinases at a concentration of 10 µM. nih.gov It effectively inhibits the phosphorylation of mTOR substrates such as ribosomal protein S6 (rS6) and AKT, with IC50 values of 0.10 µM and 0.15 µM, respectively, in U87MG cells. nih.gov Other derivatives like Vistusertib (AZD2014) and AZD8055 are also known mTOR inhibitors based on the pyrido[2,3-d]pyrimidine core. nih.gov The ability of these compounds to act as selective, ATP-competitive mTOR kinase inhibitors highlights their therapeutic potential. nih.gov
| Compound | Target Kinase | Mechanism/Activity | Reference |
|---|---|---|---|
| Voxtalisib | PI3K/mTOR | Dual inhibitor of the PI3K/mTOR pathway. | nih.gov |
| Ku-0063794 | mTOR | Inhibits phosphorylation of mTOR substrate rS6 (IC50 = 0.10 µM). | nih.gov |
| Ku-0063794 | mTOR | Inhibits phosphorylation of mTOR substrate AKT (IC50 = 0.15 µM). | nih.gov |
| Vistusertib (AZD2014) | mTOR | Novel mTOR inhibitor. | nih.gov |
| AZD8055 | mTOR | Selective ATP-competitive mTOR kinase inhibitor. | nih.gov |
Protoporphyrinogen Oxidase (PPO) Inhibition as a Mechanistic Probe
Protoporphyrinogen oxidase (PPO) is the last common enzyme in the biosynthetic pathway of both heme and chlorophyll. nih.govresearchgate.net While primarily a target for herbicides, its inhibition can serve as a mechanistic probe for compound activity. A series of novel hybrids combining pyrido[2,3-d]pyrimidine-2,4-dione and benzoxazinone moieties were designed and synthesized to act as PPO inhibitors. nih.gov These compounds were evaluated for their ability to inhibit tobacco PPO (mtPPO). The most potent compound in the series, 3-(7-fluoro-3-oxo-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-benzo[b] nih.govresearchgate.netoxazin-6-yl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (compound 11q), exhibited a Ki value of 0.0074 µM. nih.gov This was approximately six times more active than the commercial herbicide flumioxazin (Ki = 0.046 µM), demonstrating the strong inhibitory potential of the pyrido[2,3-d]pyrimidine scaffold against this enzyme. nih.gov The mechanism involves blocking the active site of PPO, leading to the accumulation of protoporphyrinogen IX, which causes rapid cell death upon exposure to light. awsjournal.org
| Compound | Target Enzyme | Inhibitory Constant (Ki) | Reference |
|---|---|---|---|
| Compound 11q | Tobacco PPO (mtPPO) | 0.0074 µM | nih.gov |
| Flumioxazin (Reference) | Tobacco PPO (mtPPO) | 0.046 µM | nih.gov |
Dihydrofolate Reductase (DHFR) Inhibition Mechanisms
Dihydrofolate reductase (DHFR) is an essential enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate, a vital cofactor for the synthesis of nucleotides and amino acids. nih.govmdpi.com As such, DHFR is a well-established target for antimicrobial and anticancer therapies. wikipedia.orgnih.gov Pyrido[2,3-d]pyrimidine derivatives have been extensively studied as DHFR inhibitors. nih.govnih.govmdpi.com Their activity is attributed to their structural similarity to the natural substrate, allowing them to bind with high affinity to the enzyme's active site. wikipedia.org
By inhibiting DHFR, these compounds deplete the cellular pool of tetrahydrofolate, which in turn halts the synthesis of purines and pyrimidines. nih.gov This cessation of DNA and RNA synthesis ultimately leads to the death of rapidly proliferating cells, such as cancer cells or pathogens. nih.gov The 2,4-diaminopyrido[2,3-d]pyrimidine scaffold, in particular, has been a key pharmacophore in the design of potent DHFR inhibitors. mdpi.comnih.gov The antiproliferative properties of many pyrido[2,3-d]pyrimidine derivatives against various tumor cell lines are directly linked to this mechanism of DHFR inhibition. nih.govresearchgate.net
Following a comprehensive review of available scientific literature, detailed mechanistic data specifically for the compound 4-Chloro-2-methylpyrido[2,3-d]pyrimidine is not available in the retrieved search results. The existing research focuses on the broader class of pyrido[2,3-d]pyrimidine derivatives and other related pyrimidine (B1678525) compounds.
Therefore, it is not possible to provide specific details on the mechanisms of interaction or signaling pathway perturbations for this compound as requested in the outline. The available information discusses the general potential of the broader chemical family, which falls outside the strict scope of this article.
Spectroscopic and Advanced Analytical Characterization Methodologies for Pyrido 2,3 D Pyrimidine Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For a molecule like 4-Chloro-2-methylpyrido[2,3-d]pyrimidine, a combination of ¹H NMR, ¹³C NMR, and advanced 2D NMR techniques would be used to assign all proton and carbon signals and confirm the connectivity of the atoms.
Proton (¹H) NMR Spectroscopy
In the ¹H NMR spectrum of this compound, one would expect to observe distinct signals corresponding to the protons of the pyridine (B92270) ring and the methyl group. The aromatic region would show signals for the three protons on the pyridine moiety. Their chemical shifts (δ) and coupling patterns (J) would be characteristic of their positions relative to the nitrogen atoms and the fused pyrimidine (B1678525) ring. The methyl group at the C2 position would typically appear as a singlet in the upfield region of the spectrum.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-5 | 7.5 - 8.5 | Doublet of Doublets (dd) |
| H-6 | 7.0 - 8.0 | Doublet of Doublets (dd) |
| H-7 | 8.5 - 9.5 | Doublet of Doublets (dd) |
| CH₃ | 2.5 - 3.0 | Singlet (s) |
Note: This table is predictive and based on general values for similar heterocyclic systems. Actual experimental values may vary.
Carbon-13 (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, eight distinct signals would be expected, corresponding to the eight carbon atoms in the molecule. The chemical shifts would be influenced by the electronegativity of the adjacent nitrogen and chlorine atoms. Carbons in the pyrimidine ring, particularly C4 (bearing the chlorine atom) and the bridgehead carbons, would have characteristic chemical shifts.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | 160 - 170 |
| C-4 | 155 - 165 |
| C-4a | 115 - 125 |
| C-5 | 130 - 140 |
| C-6 | 120 - 130 |
| C-7 | 150 - 160 |
| C-8a | 150 - 160 |
| CH₃ | 20 - 30 |
Note: This table is predictive and based on general values for similar heterocyclic systems. Actual experimental values may vary.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.
For this compound (C₈H₆ClN₃), the mass spectrum would be expected to show a molecular ion peak (M⁺). Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion would be observed, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula, confirming that it is consistent with C₈H₆ClN₃. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z |
|---|---|
| [M(³⁵Cl)]⁺ | 179 |
| [M(³⁷Cl)]⁺ | 181 |
Note: This table shows nominal mass predictions. HRMS would provide much more precise values.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands for the aromatic C-H stretching, C=C and C=N bond stretching of the heterocyclic rings, and C-Cl stretching.
Table 4: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3000 - 3100 |
| C=C and C=N Stretch | 1500 - 1650 |
| C-H Bending | 1300 - 1500 |
| C-Cl Stretch | 700 - 850 |
Note: This table is predictive and based on general values for similar compounds.
X-ray Diffraction Analysis for Solid-State Structure Confirmation
Single-crystal X-ray diffraction (SCXRD) stands as the definitive analytical method for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. This technique provides unequivocal proof of molecular structure, offering precise data on bond lengths, bond angles, and torsional angles. It also reveals the molecule's conformation and configuration, as well as the intricate details of its packing within a crystal lattice.
While a specific crystal structure for this compound is not publicly available in the crystallographic literature, the analysis of closely related pyrido[2,3-d]pyrimidine (B1209978) derivatives provides a clear precedent for its structural elucidation. The insights gained from analogues are crucial for understanding the core scaffold's geometry and intermolecular interactions.
A pertinent example is the structural analysis of 1-(4-((6-bromopyrido[2,3-d]pyrimidin-4-yl)oxy)phenyl)-3-(2,4-difluorophenyl)urea, a compound whose solid-state structure was comprehensively determined using single-crystal X-ray diffraction. tandfonline.com Such studies confirm the planarity of the fused pyrido[2,3-d]pyrimidine ring system, a characteristic feature of many aromatic heterocyclic compounds. The experimental data obtained from diffraction experiments can be correlated with theoretical calculations, such as those from Density Functional Theory (DFT), to validate the observed conformation and electronic structure. tandfonline.com
The analysis extends beyond the individual molecule to describe the supramolecular architecture. X-ray diffraction elucidates the network of intermolecular interactions that stabilize the crystal structure. These interactions can include classical hydrogen bonds, halogen bonds, and π–π stacking interactions. For instance, in the crystal structure of the aforementioned bromo-substituted analogue, Hirshfeld surface analysis was employed to quantitatively map and analyze the intermolecular contacts within the crystal, providing a detailed understanding of how the molecules assemble in the solid state. tandfonline.com
The crystallographic data generated from an SCXRD experiment is extensive, providing a wealth of structural information. The key parameters determined are summarized in a standardized crystallographic information file (CIF).
Interactive Table: Representative Crystallographic Data for a Pyrido[2,3-d]pyrimidine Analogue
Below is a table summarizing the typical crystallographic parameters obtained from an X-ray diffraction analysis, using a representative analogue as an example.
| Parameter | Description | Example Value (for an analogue) |
| Chemical Formula | The elemental composition of the molecule. | C24H15BrF2N6O2 |
| Formula Weight | The mass of one mole of the compound ( g/mol ). | 577.33 |
| Crystal System | One of the seven crystal systems describing the lattice symmetry (e.g., Monoclinic, Orthorhombic). | Monoclinic |
| Space Group | The group of symmetry operations describing the crystal's symmetry. | P2₁/c |
| Unit Cell Dimensions | The lengths of the unit cell axes (a, b, c in Å) and the angles between them (α, β, γ in °). | a = 10.5 Å, b = 15.2 Å, c = 14.8 Å; α = 90°, β = 105°, γ = 90° |
| Unit Cell Volume (V) | The volume of the unit cell (ų). | 2290 ų |
| Z | The number of molecules per unit cell. | 4 |
| Density (Calculated) | The calculated density of the crystal (g/cm³). | 1.675 g/cm³ |
| R-factor (R₁) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | ~0.05 (or 5%) |
Note: The example values are illustrative for a representative pyrido[2,3-d]pyrimidine derivative and are intended to show the type of data generated.
Q & A
Q. What are the established synthetic routes for 4-Chloro-2-methylpyrido[2,3-d]pyrimidine?
A common approach involves cyclocondensation of functionalized pyridine precursors with appropriate reagents. For example:
- Stepwise synthesis : React 2-amino-4-chloropyridine derivatives with methyl-substituted carbonyl compounds (e.g., acetyl chloride) under basic conditions (e.g., potassium phosphate) to form the pyrido[2,3-d]pyrimidine core .
- One-pot cyclization : Use microwave-assisted heating (100–120°C) with water or ethanol as solvents to improve reaction efficiency and reduce byproducts .
Key parameters : Reaction temperature, solvent polarity, and catalyst choice (e.g., triethylamine) significantly influence yield (typically 60–85%) .
Q. How is the structural identity of this compound confirmed?
A multi-technique approach is recommended:
- NMR : H and C NMR verify substituent positions (e.g., methyl at C2, chlorine at C4) and aromatic proton coupling patterns .
- Mass spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (exact mass: 179.0252 Da) .
- X-ray crystallography : Resolves bond angles and crystal packing, critical for validating tautomeric forms in solid-state studies .
Q. What are recommended protocols for initial biological activity screening?
- Kinase inhibition assays : Screen against kinase panels (e.g., FAK, EGFR) using fluorescence polarization or ADP-Glo™ assays. IC values <10 µM suggest potential therapeutic relevance .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control. Compare results with structurally similar analogs (e.g., 4-Chloro-5-ethyl derivatives) to identify substituent effects .
Advanced Research Questions
Q. How can synthetic yield be optimized for large-scale production?
- Solvent optimization : Replace water with DMF or DMSO to enhance solubility of hydrophobic intermediates .
- Catalyst screening : Test Lewis acids (e.g., ZnCl) to accelerate cyclization. Yields >90% have been reported with catalytic Pd(OAc) in microwave conditions .
- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate high-purity product (>98%) .
Q. How do substituent modifications influence biological activity?
A structure-activity relationship (SAR) study reveals:
Q. How to resolve contradictions in reported biological activity across studies?
- Assay standardization : Ensure consistent ATP concentrations (e.g., 10 µM) and incubation times (60–90 mins) to minimize variability .
- Off-target profiling : Use proteome-wide platforms (e.g., KINOMEscan®) to identify non-kinase targets (e.g., tubulin) that may explain divergent results .
- Metabolite analysis : LC-MS/MS can detect degradation products (e.g., dechlorinated analogs) that alter activity .
Q. What computational strategies predict target binding modes?
- Molecular docking : Use AutoDock Vina with FAK’s crystal structure (PDB: 2JKK). The methyl group at C2 occupies a hydrophobic pocket near the hinge region .
- MD simulations : 100-ns trajectories assess stability of the chlorine-methylene interaction with Lys454, a key residue for ATP competitive binding .
Safety and Handling
Q. What safety precautions are critical for handling this compound?
- PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation .
- Storage : Keep at 0–6°C in airtight containers to prevent hydrolysis of the chlorine substituent .
- Waste disposal : Neutralize with 10% NaOH before incineration to minimize environmental release of chlorinated byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
